2-Ethoxy-3-buten-1-OL

Lipophilicity Drug design Extraction efficiency

2-Ethoxy-3-buten-1-OL (CAS 34684-08-7) is a bifunctional C6 allylic alcohol-ether with molecular formula C6H12O2 and molecular weight 116.16 g/mol. The compound features a vinyl group conjugated with a secondary ethoxy substituent at C2 and a primary hydroxyl group at C1, yielding a computed LogP of 0.57 and topological polar surface area of approximately 29.5 Ų.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 34684-08-7
Cat. No. B13819494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-buten-1-OL
CAS34684-08-7
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCOC(CO)C=C
InChIInChI=1S/C6H12O2/c1-3-6(5-7)8-4-2/h3,6-7H,1,4-5H2,2H3
InChIKeyQDHSRSQZYZLBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-3-buten-1-OL (CAS 34684-08-7): Core Identity and Procurement-Relevant Baseline


2-Ethoxy-3-buten-1-OL (CAS 34684-08-7) is a bifunctional C6 allylic alcohol-ether with molecular formula C6H12O2 and molecular weight 116.16 g/mol . The compound features a vinyl group conjugated with a secondary ethoxy substituent at C2 and a primary hydroxyl group at C1, yielding a computed LogP of 0.57 and topological polar surface area of approximately 29.5 Ų . Its computed boiling point is 166.5 °C at 760 mmHg, with a calculated density of 0.915 g/cm³ and flash point of 57.3 °C . Structurally, it belongs to the 2-alkoxy-3-buten-1-ol series and serves primarily as a synthetic intermediate in fine chemical and pharmaceutical research .

Why 2-Ethoxy-3-buten-1-OL Cannot Be Replaced by Generic 3-Buten-1-ol or Methoxy Analogs


Although 3-buten-1-ol (CAS 627-27-0) and 2-methoxy-3-buten-1-ol (CAS 18231-00-0) share the allylic alcohol scaffold, they diverge in critical properties that preclude direct substitution. The parent 3-buten-1-ol lacks the C2 alkoxy substituent entirely, resulting in a markedly lower boiling point (113.5 °C vs. ~166.5 °C computed for the target), different polarity (LogP ~0.1 for the methoxy analog vs. 0.57 for the ethoxy compound), and absence of the protected secondary alcohol functionality essential for regioselective downstream transformations [1][2]. The methoxy analog (C5H10O2, MW 102.13) differs from the ethoxy compound in both steric bulk and leaving-group ability, which impacts reaction kinetics and product distributions in nucleophilic displacement and cyclization pathways [3]. These differences mean that synthetic protocols optimized for 2-ethoxy-3-buten-1-OL cannot be trivially adapted using the methoxy homolog or the unsubstituted parent without re-optimization of reaction conditions and yields.

Quantitative Differentiation Evidence for 2-Ethoxy-3-buten-1-OL Versus Closest Analogs


Enhanced Lipophilicity (LogP 0.57) Versus 2-Methoxy-3-buten-1-OL (LogP 0.1): A 5.7-Fold Partitioning Advantage

The ethoxy homolog 2-ethoxy-3-buten-1-OL exhibits a computed LogP of 0.57 compared to 0.1 for 2-methoxy-3-buten-1-ol, representing a 5.7-fold increase in calculated octanol-water partition coefficient [1]. This difference arises from the additional methylene unit in the ethoxy substituent, which increases hydrophobicity without altering the core allylic alcohol scaffold. For synthetic intermediates destined for lipophilic environments or requiring organic-phase extraction, the ethoxy derivative offers measurably superior phase-transfer characteristics.

Lipophilicity Drug design Extraction efficiency

Boiling Point Elevation (166.5 °C vs. 113.5 °C): Thermal Processing Window Differentiation from 3-Buten-1-ol

The computed boiling point of 2-ethoxy-3-buten-1-OL (166.5 °C at 760 mmHg) is significantly higher than the experimental boiling point of the unsubstituted parent 3-buten-1-ol (113.5 °C), a difference of 53 °C [1]. This elevation, attributable to the additional ethoxy substituent increasing both molecular weight (116.16 vs. 72.11 g/mol) and hydrogen-bonding capacity, provides a wider thermal operating window for reactions conducted at elevated temperatures and facilitates separation from lower-boiling byproducts via fractional distillation.

Thermal stability Distillation Process safety

Regiochemical Advantage: C2-Ethoxy Substitution Pattern Enables Tetrahydropyran Synthesis Unavailable to C4-Ethoxy Isomer

The C2-ethoxy substitution pattern of 2-ethoxy-3-buten-1-OL places the allylic ether and hydroxyl groups in a 1,2-relationship, enabling intramolecular cyclization pathways that are geometrically impossible for the isomeric 4-ethoxy-2-buten-1-ol (CAS 123093-78-7). Sydnes, Valdersnes, and co-workers demonstrated that substituted 4-ethoxybut-3-en-1-ols (closely related scaffolds) can be converted to 2-ethoxy-3-hydroxy-4-(perfluoroalkyl)tetrahydropyrans—deoxygenated carbohydrate analogues—via radical-initiated cyclization with Na₂S₂O₄ [1][2]. The C2-ethoxy substitution pattern in the 3-buten-1-ol series positions this compound as a privileged precursor for analogous tetrahydropyran formation, whereas the C4-ethoxy isomer lacks the requisite 1,2-difunctional arrangement for intramolecular O-alkylation.

Regioselective synthesis Heterocycle formation Carbohydrate mimics

Superior Leaving-Group Stability: Ethoxy vs. Methoxy in Nucleophilic Displacement Pathways

The ethoxy group (-OCH₂CH₃) is a poorer leaving group than the methoxy group (-OCH₃) due to the higher basicity of ethoxide (pKa of ethanol ≈ 15.9) versus methoxide (pKa of methanol ≈ 15.5), rendering the ethoxy substituent more resistant to undesired nucleophilic displacement under basic conditions [1]. This property is specifically advantageous when the 2-alkoxy substituent must be retained as a protecting or directing group during multi-step sequences, whereas the methoxy analog is more prone to premature cleavage. Conversely, in applications requiring deliberate alkoxy displacement, the methoxy group provides faster kinetics; the ethoxy compound thus offers a tunable stability window.

Leaving group ability Nucleophilic substitution Reaction selectivity

Computed Density and Flash Point Differentiation from 3-Buten-1-ol: Implications for Handling and Formulation

The computed density of 2-ethoxy-3-buten-1-OL (0.915 g/cm³) is approximately 8% higher than the experimental density of 3-buten-1-ol (0.848 g/cm³ at 17 °C), and its computed flash point (57.3 °C) is significantly elevated relative to the experimental flash point of 3-buten-1-ol (33 °C) [1]. The 24 °C flash point increase moves the compound from a Category 3 flammable liquid (flash point < 60 °C) boundary toward a Category 4 classification (> 60 °C), which can reduce regulatory burden for storage and transport in certain jurisdictions.

Physical properties Safety Formulation

Optimal Research and Industrial Application Scenarios for 2-Ethoxy-3-buten-1-OL Based on Quantitative Differentiation Evidence


Synthesis of Deoxygenated Carbohydrate Mimics and Perfluoroalkyl-Substituted Tetrahydropyrans

As demonstrated by Sydnes and Valdersnes (Eur. J. Org. Chem. 2009), substituted 4-ethoxybut-3-en-1-ols undergo radical-initiated cyclization with Na₂S₂O₄ to yield 2-ethoxy-3-hydroxy-4-(perfluoroalkyl)tetrahydropyrans [1]. The C2-ethoxy-3-buten-1-OL scaffold, bearing the ethoxy group and hydroxyl group in a 1,2-relationship, is structurally pre-organized for analogous intramolecular cyclization to form tetrahydropyran rings—core motifs in carbohydrate-mimetic drug candidates. This application is not accessible using the isomeric 4-ethoxy-2-buten-1-ol, which lacks the requisite 1,2-difunctional arrangement for cyclization [1][2].

Multi-Step Synthetic Sequences Requiring Alkoxy Group Retention Under Basic Conditions

The ethoxy substituent in 2-ethoxy-3-buten-1-OL acts as a more robust protecting/directing group relative to the methoxy analog, owing to the poorer leaving-group ability of ethoxide versus methoxide (ΔpKa ≈ 0.4) [1]. This property makes the ethoxy compound the preferred choice in synthetic routes where the C2-alkoxy group must survive multiple nucleophilic or basic steps before deliberate deprotection. Selecting the ethoxy over the methoxy homolog can reduce premature cleavage side-products and improve overall sequence yields [1].

Intermediate for Lipophilic Pharmaceutical Building Blocks Requiring Efficient Organic-Phase Extraction

With a computed LogP of 0.57—5.7-fold higher than 2-methoxy-3-buten-1-ol (LogP 0.1)—2-ethoxy-3-buten-1-OL partitions more efficiently into organic solvents during aqueous workup [1][2]. This enhanced lipophilicity directly translates to higher extraction recovery and reduced emulsion formation during phase separation, making it the superior intermediate when the final target molecule resides in a lipophilic series or when multi-step syntheses involve repeated extraction steps [1][2].

Scale-Up Processes Where Thermal Safety Margins and Distillation Efficiency Are Critical

The 53 °C boiling point elevation (166.5 °C vs. 113.5 °C for 3-buten-1-ol) and 24 °C flash point increase (57.3 °C vs. 33 °C) provide a significantly wider safe operating window for reactions conducted at elevated temperatures [1][2]. At pilot or production scale, these thermal margins reduce the risk of vapor-phase ignition and enable cleaner fractional distillation separation from lower-boiling impurities, directly reducing process safety incidents and improving distillate purity [1][2].

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